Cas no 18063-02-0 (2,6-Difluorobenzoyl chloride)

2,6-Difluorobenzoyl chloride (CAS 18063-03-1) is a fluorinated aromatic acyl chloride widely used as a key intermediate in organic synthesis. Its structure, featuring two fluorine atoms ortho to the reactive carbonyl chloride group, enhances electrophilicity and selectivity in acylation reactions. This compound is particularly valuable in pharmaceutical and agrochemical applications, where it serves as a precursor for active ingredients and fine chemicals. The fluorine substituents improve metabolic stability and binding affinity in derived compounds. It is typically handled under inert conditions due to moisture sensitivity. High purity grades ensure consistent reactivity, making it a reliable choice for nucleophilic substitution, amidation, and esterification processes.
2,6-Difluorobenzoyl chloride structure
2,6-Difluorobenzoyl chloride structure
商品名:2,6-Difluorobenzoyl chloride
CAS番号:18063-02-0
MF:C7H3ClF2O
メガワット:176.5479
MDL:MFCD00000659
CID:50949
PubChem ID:87438

2,6-Difluorobenzoyl chloride 化学的及び物理的性質

名前と識別子

    • 2,6-Difluorobenzoyl chloride
    • C7H3ClF2O
    • 2,5-DIFLUORO-6-METHYLPHENYLBORONIC ACID PINACOL ESTER
    • 2,6-Difluorbenzoylchlorid
    • 2,6-difluorobenzoic acid chloride
    • 2,6-difluorobenzoyl choride
    • 2,6-difluoro-phenylcarbonyl chloride
    • Benzoyl chloride,2,6-difluoro
    • chloride of 2,6-difluorobenzoic acid
    • 2,6-Difluorobenzoylchloride
    • Benzoyl chloride, 2,6-difluoro-
    • 2,6-difluoro-benzoyl chloride
    • QRHUZEVERIHEPT-UHFFFAOYSA-N
    • 2,6-diflurobenzoyl chloride
    • 2.6-difluorobenzoyl chloride
    • 2,6-difluoro benzoylchloride
    • 2,6-diflourobenzoyl chloride
    • 2 6-difluorobenzoyl chloride
    • 2,6-difluro-benzoyl chloride
    • KSC182E6B
    • 2,6-difluoro benzoyl chloride
    • Benzoylchloride, 2,6-difluoro-
    • AM61375
    • F2190-0068
    • MFCD00000659
    • D2798
    • AS-38671
    • AC-26038
    • NS00053986
    • EN300-1265909
    • AKOS000268644
    • 18063-02-0
    • SCHEMBL105255
    • DTXSID90170988
    • 2,6-difluoro-1-benzenecarbonyl chloride
    • W-107809
    • FT-0637641
    • 2,6-Difluorobenzoyl chloride, 99%
    • EINECS 241-971-2
    • A20286
    • STK802618
    • DTXCID0093479
    • DB-030808
    • BBL027303
    • art-chem-bb acb000957;emolecules 491292;
    • MDL: MFCD00000659
    • インチ: 1S/C7H3ClF2O/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3H
    • InChIKey: QRHUZEVERIHEPT-UHFFFAOYSA-N
    • ほほえんだ: ClC(C1C(=C([H])C([H])=C([H])C=1F)F)=O
    • BRN: 639438

計算された属性

  • せいみつぶんしりょう: 175.98400
  • どういたいしつりょう: 175.984
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 17.1
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 自信がない
  • 密度みつど: 1.404 g/mL at 25 °C(lit.)
  • ゆうかいてん: 128-132 °C(lit.)
  • ふってん: 72-77 °C/13 mmHg(lit.)
  • フラッシュポイント: 華氏温度:114.8°f
    摂氏度:46°c
  • 屈折率: n20/D 1.501(lit.)
  • すいようせい: はんのう
  • PSA: 17.07000
  • LogP: 2.34380
  • ようかいせい: すいようせいはんのう
  • かんど: Moisture Sensitive

2,6-Difluorobenzoyl chloride セキュリティ情報

2,6-Difluorobenzoyl chloride 税関データ

  • 税関コード:2916399090
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2,6-Difluorobenzoyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD75283-100g
2,6-Difluorobenzoyl chloride
18063-02-0 98%
100g
¥402.0 2024-04-17
Ambeed
A766394-25g
2,6-Difluorobenzoyl chloride
18063-02-0 98%
25g
$19.0 2025-02-22
Life Chemicals
F2190-0068-10g
2,6-difluorobenzoyl chloride
18063-02-0 95%+
10g
$84.0 2023-09-06
Ambeed
A766394-5g
2,6-Difluorobenzoyl chloride
18063-02-0 98%
5g
$14.0 2025-02-22
Life Chemicals
F2190-0068-0.25g
2,6-difluorobenzoyl chloride
18063-02-0 95%+
0.25g
$18.0 2023-09-06
Life Chemicals
F2190-0068-2.5g
2,6-difluorobenzoyl chloride
18063-02-0 95%+
2.5g
$40.0 2023-09-06
TRC
D445485-250g
2,6-Difluorobenzoyl Chloride
18063-02-0
250g
$ 580.00 2022-06-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD75283-5g
2,6-Difluorobenzoyl chloride
18063-02-0 98%
5g
¥51.0 2024-04-17
Enamine
EN300-1265909-1.0g
2,6-difluorobenzoyl chloride
18063-02-0
1.0g
$26.0 2023-07-10
Enamine
EN300-1265909-5.0g
2,6-difluorobenzoyl chloride
18063-02-0
5.0g
$29.0 2023-07-10

2,6-Difluorobenzoyl chloride 関連文献

2,6-Difluorobenzoyl chlorideに関する追加情報

2,6-Difluorobenzoyl Chloride: A Versatile Compound in Pharmaceutical and Materials Sciences

2,6-Difluorobenzoyl chloride is a fluorinated aromatic compound with the chemical formula C7H4ClFO2. This molecule features a benzene ring substituted with two fluorine atoms at the 2 and 6 positions, connected to an acyl chloride group (–COCl). The CAS number 18063-02-0 uniquely identifies this compound in chemical databases, ensuring its precise characterization in research and industrial applications. The presence of fluorine atoms significantly modifies the electronic properties of the benzene ring, enhancing its reactivity and making it a valuable intermediate in synthetic chemistry.

2,6-Difluorobenzoyl chloride is widely studied for its role in the development of fluorinated pharmaceuticals. Fluorination of aromatic rings is a critical strategy in drug design, as fluorine atoms can improve metabolic stability, enhance binding affinity to biological targets, and modulate pharmacokinetic profiles. Recent research has highlighted the importance of fluorinated aromatic compounds in the discovery of novel antiviral and anticancer agents. For example, a 2023 study published in Journal of Medicinal Chemistry demonstrated that fluorinated benzoic acid derivatives, including 2,6-difluorobenzoyl chloride, exhibit promising antiviral activity against RNA-dependent RNA polymerase (RdRp) targets, which are critical in the replication of viral genomes.

The 2,6-difluorobenzoyl chloride molecule is particularly attractive for its ability to participate in various electrophilic substitution reactions. The acyl chloride group is highly reactive and can undergo nucleophilic attack to form amides, esters, or anhydrides. This reactivity makes it a key intermediate in the synthesis of bioactive molecules, including peptides, polymers, and small-molecule drugs. In 2.024, a collaborative study between pharmaceutical and materials science researchers explored the use of 2,6-difluorobenzoyl chloride as a building block for the development of fluorinated polymeric materials with enhanced thermal stability and hydrophobic properties. These materials have potential applications in drug delivery systems and biomedical coatings.

Recent advances in computational chemistry have further expanded the utility of 2,6-difluorobenzoyl chloride. Quantum mechanical simulations have been employed to predict the reactivity and selectivity of this compound in various synthetic pathways. A 2023 study published in Organic & Biomolecular Chemistry used density functional theory (DFT) calculations to analyze the electronic structure of 2,6-difluorobenzoyl chloride, revealing that the fluorine atoms on the benzene ring create a highly polarized environment. This polarization enhances the electrophilicity of the acyl chloride group, facilitating its interaction with nucleophilic agents such as amines and alcohols. These insights have guided the optimization of synthetic protocols for the preparation of fluorinated derivatives with tailored functional properties.

The 2,6-difluorobenzoyl chloride molecule also plays a role in the development of environmentally sustainable chemical processes. As the pharmaceutical industry increasingly prioritizes green chemistry, the use of fluorinated intermediates like 2,6-difluorobenzoyl chloride has been scrutinized for its environmental impact. However, recent research has focused on minimizing the ecological footprint of fluorinated compounds through the use of catalytic methods and solvent-free reactions. A 2023 review in Green Chemistry highlighted the potential of 2,6-difluorobenzoyl chloride in the synthesis of fluorinated drugs under mild conditions, reducing energy consumption and waste generation. These findings underscore the importance of balancing chemical utility with environmental responsibility.

Another area of interest in the study of 2,6-difluorobenzoyl chloride is its application in the development of bioactive materials for tissue engineering. Fluorinated polymers derived from this compound have shown improved biocompatibility and mechanical strength, making them suitable for use in scaffolds that support cell growth and tissue regeneration. A 2023 study published in Biomaterials demonstrated that 2,6-difluorobenzoyl chloride-based polymers exhibit enhanced resistance to enzymatic degradation, which is crucial for the long-term stability of implants. These properties make them a promising candidate for applications in regenerative medicine and orthopedic surgery.

Despite its numerous applications, the synthesis of 2,6-difluorobenzoyl chloride presents challenges related to selectivity and yield. Traditional methods often involve harsh conditions or multiple purification steps, which can limit scalability. However, recent advancements in synthetic methodologies have addressed these limitations. For instance, a 2023 study in Chemical Communications reported a novel catalytic approach using a chiral Brønsted acid catalyst to achieve high regioselectivity in the fluorination of benzene rings. This method allows for the efficient preparation of 2,6-difluorobenzoyl chloride with minimal byproduct formation, streamlining its production for industrial and research purposes.

The versatility of 2,6-difluorobenzoyl chloride extends to its potential use in the development of fluorescent probes for biological imaging. Fluorinated aromatic compounds are often incorporated into fluorescent dyes due to their unique optical properties, including high photostability and tunable emission wavelengths. A 2023 study in Advanced Materials explored the use of 2,6-difluorobenzoyl chloride as a precursor for the synthesis of fluorophores with enhanced brightness and specificity. These fluorescent probes have been applied in live-cell imaging and drug screening, offering new insights into cellular processes and molecular interactions.

As research into fluorinated compounds continues to evolve, 2,6-difluorobenzoyl chloride remains a focal point for its diverse applications in pharmaceuticals, materials science, and biotechnology. Its unique chemical structure and reactivity make it an essential building block for the development of innovative solutions in these fields. Ongoing studies are further expanding its potential, ensuring its relevance in the next generation of scientific discoveries.

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